![molecular formula C18H32N2O2 B5646501 N,N-dicyclohexyl-2-(4-morpholinyl)acetamide](/img/structure/B5646501.png)
N,N-dicyclohexyl-2-(4-morpholinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N,N-dicyclohexyl-2-(4-morpholinyl)acetamide and its derivatives involves several chemical optimizations and transformations. For instance, the development of similar compounds with morpholine components has been guided by their in vitro affinity at specific receptors, physicochemical properties, and pharmacokinetics in animal models, resulting in clinical candidates with potent activity and selectivity over other targets. These synthesis efforts are aimed at producing compounds with adequate oral exposures and favorable elimination half-lives, demonstrating the compound's potential in medicinal chemistry and drug development (Nirogi et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of compounds related to N,N-dicyclohexyl-2-(4-morpholinyl)acetamide involves elucidating their structures through various spectroscopic techniques. These analyses provide insights into the compound's bonding, geometry, and overall molecular architecture, essential for understanding its chemical behavior and interactions. For example, N-(acetamide) morpholinium bromide has been characterized by single crystal X-ray analysis, highlighting the importance of structural determinations in the development of new compounds (Baran et al., 2011).
Chemical Reactions and Properties
N,N-dicyclohexyl-2-(4-morpholinyl)acetamide and its analogs participate in various chemical reactions, showcasing a range of chemical properties. The regioselectivity of reactions involving cyanothioacetamide and cycloalkanones or their enamines, for example, has been studied, revealing non-regiospecific interactions leading to mixtures of products. These studies help in understanding the compound's reactivity and potential for further chemical transformations (Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties of N,N-dicyclohexyl-2-(4-morpholinyl)acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The preparation and characterization of crystals, such as N-(acetamide) morpholinium bromide, involve determining these physical properties to understand the compound's behavior under different conditions and its suitability for specific applications (Baran et al., 2011).
Chemical Properties Analysis
The chemical properties of N,N-dicyclohexyl-2-(4-morpholinyl)acetamide, including its reactivity, stability, and interaction with other chemical species, are vital for its potential uses. Studies on similar compounds have explored their antimicrobial and hemolytic activities, demonstrating active effects against selected microbial species. Such analyses contribute to understanding the compound's potential for pharmaceutical applications and its chemical behavior in biological systems (Gul et al., 2017).
properties
IUPAC Name |
N,N-dicyclohexyl-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c21-18(15-19-11-13-22-14-12-19)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h16-17H,1-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBWRONUGUJCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dicyclohexyl-2-(morpholin-4-yl)acetamide |
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